Cas no 2229096-28-8 (methyl 3-amino-2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)propanoate)

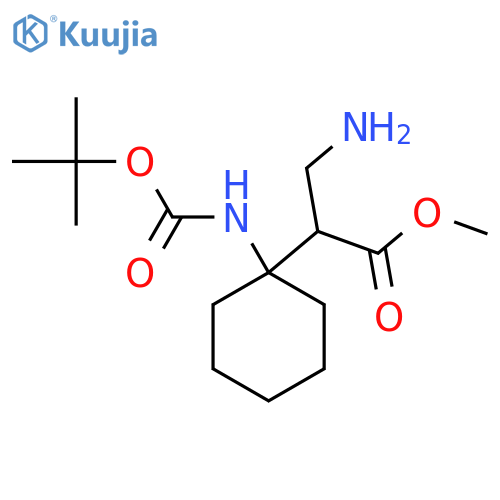

2229096-28-8 structure

商品名:methyl 3-amino-2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)propanoate

methyl 3-amino-2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-amino-2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)propanoate

- EN300-1884728

- 2229096-28-8

- methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate

-

- インチ: 1S/C15H28N2O4/c1-14(2,3)21-13(19)17-15(8-6-5-7-9-15)11(10-16)12(18)20-4/h11H,5-10,16H2,1-4H3,(H,17,19)

- InChIKey: YUEUHNFOTMYRQP-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(CN)C1(CCCCC1)NC(=O)OC(C)(C)C)=O

計算された属性

- せいみつぶんしりょう: 300.20490738g/mol

- どういたいしつりょう: 300.20490738g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 90.6Ų

methyl 3-amino-2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1884728-5.0g |

methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |

2229096-28-8 | 5g |

$3065.0 | 2023-06-01 | ||

| Enamine | EN300-1884728-10.0g |

methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |

2229096-28-8 | 10g |

$4545.0 | 2023-06-01 | ||

| Enamine | EN300-1884728-0.1g |

methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |

2229096-28-8 | 0.1g |

$930.0 | 2023-09-18 | ||

| Enamine | EN300-1884728-2.5g |

methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |

2229096-28-8 | 2.5g |

$2071.0 | 2023-09-18 | ||

| Enamine | EN300-1884728-1g |

methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |

2229096-28-8 | 1g |

$1057.0 | 2023-09-18 | ||

| Enamine | EN300-1884728-5g |

methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |

2229096-28-8 | 5g |

$3065.0 | 2023-09-18 | ||

| Enamine | EN300-1884728-0.25g |

methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |

2229096-28-8 | 0.25g |

$972.0 | 2023-09-18 | ||

| Enamine | EN300-1884728-0.05g |

methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |

2229096-28-8 | 0.05g |

$888.0 | 2023-09-18 | ||

| Enamine | EN300-1884728-0.5g |

methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |

2229096-28-8 | 0.5g |

$1014.0 | 2023-09-18 | ||

| Enamine | EN300-1884728-1.0g |

methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |

2229096-28-8 | 1g |

$1057.0 | 2023-06-01 |

methyl 3-amino-2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)propanoate 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

2229096-28-8 (methyl 3-amino-2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)propanoate) 関連製品

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬